

a chemical structure and properties of nicotinuric acid.

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An In-depth Technical Guide on Nicotinuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid (NUA) is a primary metabolite of nicotinic acid (niacin, vitamin B3), formed through the conjugation of nicotinic acid with the amino acid glycine. This biotransformation primarily occurs in the liver and is a key pathway for the detoxification and excretion of excess nicotinic acid.[1] While historically viewed as an inactive end-product, recent metabolomic studies have implicated **nicotinuric acid** in various physiological and pathological processes, including metabolic syndrome, insulin resistance, and cardiovascular disease.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **nicotinuric acid**, along with relevant experimental protocols.

Chemical Structure and Identifiers

Nicotinuric acid, chemically known as 2-(pyridine-3-carbonylamino)acetic acid, is classified as an N-acylglycine.[3] Its structure consists of a pyridine ring (from nicotinic acid) linked to a glycine molecule via an amide bond.



| Identifier | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 2-(pyridine-3- carbonylamino)acetic acid | [3] |
| Synonyms | Nicotinoylglycine, N- Nicotinylglycine | [3][4] |
| CAS Number | 583-08-4 | [3][4] |
| Molecular Formula | C8H8N2O3 | [3][4] |
| PubChem CID | 68499 | [3] |

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **nicotinuric acid** is presented below.

| Property | Value | Source |
|----------------------|---|--------|
| Molecular Weight | 180.16 g/mol | [3][4] |
| Physical Description | Solid | [3] |
| Solubility | In DMSO: ~50 mg/mL, In Water: ~1.56 mg/mL (requires sonication) | [5] |
| Plasma Half-life | Approximately 1.3 hours | [6] |
| Excretion | Primarily in urine | [6][7] |

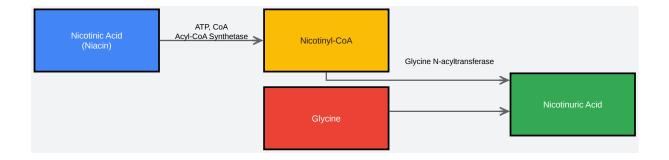
Biological Role and Metabolism

Nicotinuric acid is the major catabolic product of nicotinic acid and serves as a reliable indicator of nicotinic acid biotransformation in the liver.[1] The formation of **nicotinuric acid** is a crucial step in the metabolism of pharmacologic doses of niacin.[8]

Metabolic Pathway



The metabolic conversion of nicotinic acid to **nicotinuric acid** is a two-step process. First, nicotinic acid is activated to nicotinyl-CoA. Subsequently, the enzyme glycine N-acyltransferase catalyzes the transfer of the nicotinyl group from nicotinyl-CoA to glycine, forming **nicotinuric acid**.



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Metabolic pathway of **nicotinuric acid** formation.

Biological Significance

Recent research has highlighted a positive correlation between urinary **nicotinuric acid** levels and several components of metabolic syndrome, including body mass index (BMI), blood pressure, total cholesterol, LDL-C, and triglycerides.[1] Conversely, a negative correlation with HDL-C levels has been observed.[1] These findings suggest that **nicotinuric acid** may be more than just an inert metabolite and could play a role in the pathophysiology of metabolic syndrome and related cardiovascular diseases.[1][2]

Experimental Protocols Quantification of Nicotinuric Acid in Human Plasma by LC-MS/MS

This section outlines a general protocol for the simultaneous determination of nicotinic acid and its metabolites, including **nicotinuric acid**, in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11]



5.1.1. Sample Preparation

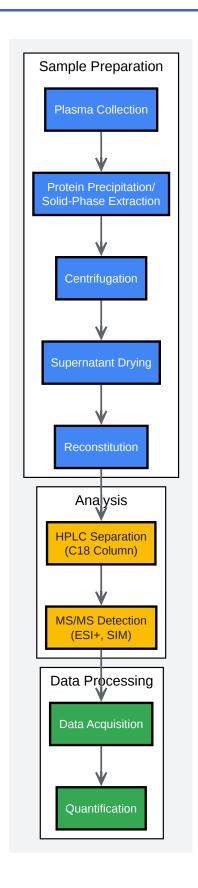
- Plasma Separation: Collect whole blood in tubes containing an appropriate anticoagulant.
 Centrifuge to separate the plasma.
- Protein Precipitation: To a known volume of plasma (e.g., 1 mL), add a protein precipitating agent like acetonitrile.[11]
- Extraction: Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed.

 [9]
- Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge at high speed.
 Collect the supernatant.
- Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

5.1.2. HPLC-MS/MS Analysis

- HPLC System: A standard HPLC system equipped with a C18 column is typically used.[11]
- Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.[10][11]
- Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
- Quantification: Quantification is achieved using selected ion monitoring (SIM) of specific precursor and product ion pairs for **nicotinuric acid** and an internal standard.[9]





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Workflow for LC-MS/MS quantification.



Signaling Pathways and Potential Mechanisms of Action

While nicotinic acid's effects are partly mediated through receptors like GPR109A, the direct signaling roles of **nicotinuric acid** are less understood.[12][13] However, as an acylglycine, it may reflect mitochondrial acyl-CoA metabolism.[1] Accumulation of acyl-CoAs can impact insulin signaling and lipid metabolism.[1] Therefore, elevated **nicotinuric acid** could be an indicator of mitochondrial stress or altered energy metabolism.

Further research is necessary to elucidate the precise signaling pathways in which **nicotinuric acid** may be involved and to determine whether it is a passive biomarker or an active participant in metabolic dysregulation.

Conclusion

Nicotinuric acid, the primary glycine conjugate of nicotinic acid, is an important metabolite in the context of both nutrition and pharmacology. Its emerging association with metabolic syndrome warrants further investigation into its potential role as a biomarker and its physiological effects. The analytical methods described provide a robust framework for the accurate quantification of **nicotinuric acid** in biological matrices, which will be essential for future research in this area.

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